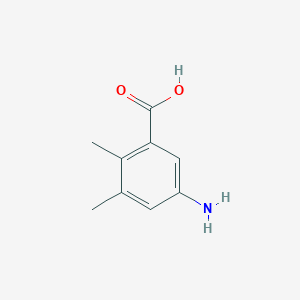

5-amino-2,3-dimethylbenzoic acid

Description

5-Amino-2,3-dimethylbenzoic acid (CAS: 5628-46-6) is a substituted benzoic acid derivative featuring an amino group at the 5-position and methyl groups at the 2- and 3-positions of the aromatic ring. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol . The compound is characterized by its zwitterionic nature due to the coexistence of the acidic carboxylic acid group and the basic amino group, which influences its solubility and reactivity. It is utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where its substituent pattern enables targeted interactions with biological targets.

Properties

IUPAC Name |

5-amino-2,3-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZPCHFDZHOIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301261 | |

| Record name | 5-Amino-2,3-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5628-46-6 | |

| Record name | 5-Amino-2,3-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5628-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2,3-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2,3-dimethylbenzoic acid typically involves the nitration of 2,3-dimethylbenzoic acid followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction can be achieved using catalytic hydrogenation or chemical reduction with reagents like iron powder and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of 5-amino-2,3-dimethylbenzoic acid may involve more efficient and scalable methods. One such method includes the use of N-hydroxyphthalimide and cobalt acetylacetonate as catalysts for the oxidation of 2,3-dimethylbenzoic acid, followed by nitration and reduction steps .

Chemical Reactions Analysis

Types of Reactions: 5-amino-2,3-dimethylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions to form derivatives like amides or sulfonamides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of 5-nitro-2,3-dimethylbenzoic acid.

Reduction: Formation of 5-amino-2,3-dimethylbenzyl alcohol.

Substitution: Formation of 5-amino-2,3-dimethylbenzamide or 5-amino-2,3-dimethylbenzenesulfonamide.

Scientific Research Applications

Chemistry: 5-amino-2,3-dimethylbenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of dyes, pigments, and pharmaceuticals .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving aromatic amino acids .

Industry: In the industrial sector, 5-amino-2,3-dimethylbenzoic acid is used in the synthesis of polymers and resins, as well as in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 5-amino-2,3-dimethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-amino-2,3-dimethylbenzoic acid can be contextualized by comparing it with analogous benzoic acid derivatives. Below is a detailed analysis, supported by a comparative data table (Table 1).

Table 1: Comparative Analysis of 5-Amino-2,3-Dimethylbenzoic Acid and Analogues

Key Comparative Insights

Substituent Effects on Reactivity and Acidity: The amino group in 5-amino-2,3-dimethylbenzoic acid provides nucleophilicity, enabling amide bond formation or diazotization reactions. In contrast, the bromo substituent in 2-amino-5-bromo-3-methylbenzoic acid facilitates electrophilic aromatic substitution or metal-catalyzed cross-couplings . The methanesulfonyl group in 5-methanesulfonyl-2,3-dimethylbenzoic acid significantly lowers the pKa of the carboxylic acid (compared to -NH₂), enhancing its acidity and making it suitable for sulfonamide-based drug design .

Biological and Pharmacological Relevance: Fluorinated derivatives like 5-amino-2,3,4-trifluorobenzoic acid exhibit improved bioavailability and metabolic stability due to fluorine’s electronegativity and small atomic radius, which reduce oxidative degradation .

Synthetic Utility: 5-Bromo-2,3-dimethylbenzoic acid () serves as a precursor in Suzuki-Miyaura reactions, whereas the amino group in the parent compound is more suited for condensation reactions or as a directing group in electrophilic substitutions.

Biological Activity

5-Amino-2,3-dimethylbenzoic acid (C9H11NO2) is an organic compound that belongs to the class of substituted benzoic acids. Its unique structure, characterized by an amino group and two methyl groups on the benzene ring, contributes to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula for 5-amino-2,3-dimethylbenzoic acid is C9H11NO2, indicating the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a dimethyl-substituted benzene ring.

Synthesis

The synthesis typically involves:

- Nitration : 2,3-dimethylbenzoic acid is nitrated using a mixture of concentrated nitric and sulfuric acids.

- Reduction : The resulting nitro group is reduced to an amino group through catalytic hydrogenation or chemical reduction methods.

5-amino-2,3-dimethylbenzoic acid exhibits several mechanisms of action:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. This interaction suggests potential applications in enzyme modulation and metabolic pathway studies.

- Redox Reactions : The compound can participate in redox reactions that affect cellular oxidative stress pathways, indicating its role in antioxidant defense mechanisms.

Therapeutic Potential

Research indicates that 5-amino-2,3-dimethylbenzoic acid has potential therapeutic applications:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties by reducing oxidative stress markers in various biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, similar to other benzoic acid derivatives used in anti-inflammatory therapies .

Case Studies

- Enzyme Modulation Study : A study investigated the interaction of 5-amino-2,3-dimethylbenzoic acid with glutathione transferases (GSTs), revealing its potential to enhance enzyme activity in detoxification processes. The study utilized NMR spectroscopy and HPLC for product identification .

- Antioxidant Research : In a controlled experiment involving rodent models, administration of 5-amino-2,3-dimethylbenzoic acid resulted in significant reductions in markers of oxidative stress compared to control groups. This suggests its potential as a therapeutic agent in conditions characterized by oxidative damage.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Aminosalicylic Acid | C7H7NO3 | Anti-inflammatory agent |

| 2-Amino-3-methylbenzoic Acid | C9H11NO2 | Antioxidant properties |

| 4-Amino-3-methylbenzoic Acid | C9H11NO2 | Potential anti-cancer effects |

Unique Properties

5-amino-2,3-dimethylbenzoic acid is distinguished from other benzoic acid derivatives by its specific substitution pattern which influences its reactivity and biological interactions. The presence of dual methyl groups provides steric hindrance that may enhance selectivity for certain biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.